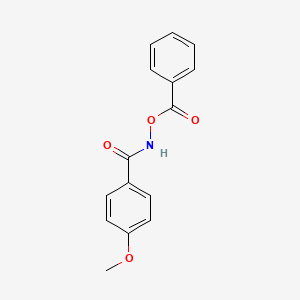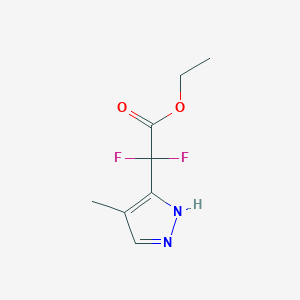![molecular formula C14H15Br2NO6 B14130779 2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid CAS No. 1219132-57-6](/img/structure/B14130779.png)
2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid is a complex organic compound characterized by its unique structure, which includes dibromo substituents and a dioxooctahydro methanoisoindole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid typically involves multiple steps:
Formation of the Methanoisoindole Core: The initial step involves the cyclization of a suitable precursor to form the methanoisoindole core. This can be achieved through a Diels-Alder reaction between a diene and a dienophile under controlled temperature and pressure conditions.
Bromination: The dibromo substituents are introduced via a bromination reaction. This step requires the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: The introduction of the dioxo groups is achieved through an oxidation reaction. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Formation of the Pentanedioic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the dibromo substituents or reduce the dioxo groups to hydroxyl groups.
Substitution: The dibromo substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone, silver nitrate (AgNO3)
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes
Reduction: Formation of alcohols or alkanes
Substitution: Formation of iodinated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[(3aR,4R,7S,7aS)-5,6-dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid
- **2-[(3aR,4R,7S,7aS)-5,6-difluoro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid
- **2-[(3aR,4R,7S,7aS)-5,6-diiodo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid
Uniqueness
The uniqueness of 2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid lies in its dibromo substituents, which confer distinct chemical reactivity and potential biological activity compared to its dichloro, difluoro, and diiodo analogs. The presence of bromine atoms can influence the compound’s electronic properties, making it a valuable intermediate in synthetic chemistry and a promising candidate for further biological studies.
Eigenschaften
CAS-Nummer |
1219132-57-6 |
|---|---|
Molekularformel |
C14H15Br2NO6 |
Molekulargewicht |
453.08 g/mol |
IUPAC-Name |
2-[(1R,2R,6S,7S)-8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]pentanedioic acid |
InChI |
InChI=1S/C14H15Br2NO6/c15-10-4-3-5(11(10)16)9-8(4)12(20)17(13(9)21)6(14(22)23)1-2-7(18)19/h4-6,8-11H,1-3H2,(H,18,19)(H,22,23)/t4-,5+,6?,8+,9-,10?,11? |
InChI-Schlüssel |
NRXFVCDLBRGEDJ-WLVMBKETSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]3[C@@H]([C@H]1C(C2Br)Br)C(=O)N(C3=O)C(CCC(=O)O)C(=O)O |
Kanonische SMILES |
C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14130705.png)









![2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14130796.png)

![[(5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14130800.png)
